2-(Dimethylamino)ethanol N-oxide

Description

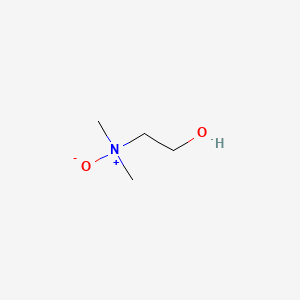

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N,N-dimethylethanamine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPZBSQDLWRRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146807 | |

| Record name | 2-(Dimethylamino)ethanol N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10489-99-3 | |

| Record name | 2-(Dimethylamino)ethanol N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)ethanol N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DIMETHYLAMINO)ETHANOL N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N455619M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Dimethylamino Ethanol N Oxide

N-Oxidation Pathways of 2-(Dimethylamino)ethanol Precursors

The conversion of the tertiary amine, 2-(Dimethylamino)ethanol, into its corresponding N-oxide is the cornerstone of its synthesis. This transformation is typically achieved through oxidation, with various methods developed to optimize yield, selectivity, and reaction conditions.

Peroxide-Based Oxidation Systems in N-Oxide Synthesis

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for the N-oxidation of tertiary amines. rsc.orgresearchgate.netresearchgate.net The reaction of 2-(Dimethylamino)ethanol with hydrogen peroxide directly yields 2-(Dimethylamino)ethanol N-oxide. This method is often favored due to its clean nature, with water being the primary byproduct. researchgate.net The process can be conducted under mild conditions, and in some cases, the presence of a catalyst can enhance the reaction rate and efficiency. For instance, flavin-catalyzed H₂O₂ oxidation has been shown to be a mild and highly effective method for the oxidation of aliphatic tertiary amines to their N-oxides. asianpubs.org Another approach involves the use of peroxyacids, which are also effective oxidants for tertiary amines, although they may exhibit less functional group tolerance compared to hydrogen peroxide. acs.org

The choice of solvent can also play a role. While aqueous solutions are common, the reaction can be performed in organic solvents like methanol. asianpubs.orgacs.org It's important to note that while hydrogen peroxide is a versatile oxidant, its reaction with some tertiary amines may not proceed without a catalyst. acs.org

Catalytic Approaches to Tertiary Amine N-Oxidation

To improve the efficiency and selectivity of N-oxidation, various catalytic systems have been developed. These catalysts often involve transition metals and facilitate the oxidation process, allowing for milder reaction conditions and higher yields.

Ruthenium-based catalysts have demonstrated significant activity in the N-oxidation of tertiary amines. For example, ultrafine ruthenium oxide nanoparticles (RuO₂NPs) anchored on graphene nanoplatelets have been used as a heterogeneous catalyst for this transformation. rsc.org This system shows excellent catalytic activity with low catalyst loading and can be reused multiple times. rsc.org Another example is the use of a nano-ruthenium [Ru(PVP)/γ-Al₂O₃] catalyst with hydrogen peroxide as the oxidant. researchgate.net

Tungsten-based catalysts also offer a green and efficient route to N-oxides. A tungstate-exchanged Mg-Al layered double hydroxide (B78521) (LDH-WO₄²⁻) has been used as a recyclable catalyst with aqueous H₂O₂ for the N-oxidation of aliphatic tertiary amines, achieving quantitative yields at room temperature. nih.gov

Platinum(II) complexes, specifically bridging hydroxo complexes, have been employed as catalysts for the oxidation of tertiary amines with hydrogen peroxide under mild conditions, resulting in medium to excellent yields. rsc.orgresearchgate.net Other catalytic systems include cobalt(II) Schiff base complexes for aerobic oxidation and the use of bromamine-T with ruthenium trichloride. asianpubs.org

Table 1: Comparison of Catalytic Systems for Tertiary Amine N-Oxidation

| Catalyst System | Oxidant | Key Advantages | Reference(s) |

| Tungstate-exchanged Mg-Al layered double hydroxide | H₂O₂ | Green process, recyclable catalyst, high yield at room temperature | nih.gov |

| RuO₂NPs on graphene nanoplatelets | H₂O₂ | Heterogeneous, stable, reusable, low catalyst loading | rsc.org |

| Bridging hydroxo complexes of Pt(II) | H₂O₂ | Mild conditions, good to excellent yields | rsc.orgresearchgate.net |

| Nano-ruthenium [Ru(PVP)/γ-Al₂O₃] | H₂O₂ | Environmentally benign, efficient for various tertiary amines | researchgate.net |

| Flavin catalyst | H₂O₂ | Mild, highly effective, fast and selective reactions | asianpubs.org |

Mechanistic Investigations of N-Oxide Formation

The mechanism of tertiary amine N-oxidation generally involves the nucleophilic attack of the amine on the oxidant. thieme-connect.de In the case of peroxide-based oxidations, the reaction is believed to proceed through a nucleophilic displacement by the amine on the terminal oxygen of the hydroperoxide. thieme-connect.de

The reaction mechanism can be influenced by the specific oxidant and catalyst used. For instance, with catalytic systems, the formation of highly reactive oxo or peroxy-metal species is often proposed. researchgate.net In the case of RuO₂NP-catalyzed reactions, the proposed mechanism involves the formation of a Ru-oxo species as the active oxidant. nii.ac.jp

Studies have also explored free radical and electron-transfer mechanisms for tertiary amine oxidation, providing a deeper understanding of the underlying chemical processes. acs.org The solvent can also play a crucial role in the reaction mechanism, with some solvents potentially activating the oxidant. acs.org

Advanced Synthetic Strategies for Functionalized N-Oxides

Advanced synthetic strategies aim to introduce functionality into the N-oxide structure, expanding their potential applications. These methods often involve multi-step syntheses or the use of specialized reagents.

One approach is the one-pot synthesis of polymer nitrile N-oxides, which involves the Michael addition of living polymer anions to trans-β-nitrostyrene followed by dehydration. nih.gov While not directly applicable to this compound, this illustrates a strategy for creating more complex N-oxide structures.

The synthesis of functionalized N-oxides can also be achieved by starting with a functionalized tertiary amine precursor. For example, if the goal is to have a specific functional group on the carbon backbone, that group would ideally be present on the initial 2-(dimethylamino)ethanol molecule before the N-oxidation step.

Derivatization Chemistry of the Hydroxyl Group in this compound

The hydroxyl group in this compound provides a reactive site for further chemical modification. Derivatization of this group can alter the physical and chemical properties of the molecule.

Common derivatization reactions for hydroxyl groups include esterification and etherification. Acyl chlorides, organic anhydrides, and isocyanates are frequently used reagents for the derivatization of hydroxyl groups. researchgate.net For instance, the hydroxyl group could be reacted with an acyl chloride to form an ester.

The choice of derivatizing agent can be tailored to introduce specific functionalities. For example, to enhance detection in analytical methods like liquid chromatography, a chromophore or an ionizable moiety can be introduced through derivatization. researchgate.net Various reagents such as dansyl chloride, p-nitrobenzyl chloride, and others have been used for the derivatization of hydroxyl groups in different molecules. researchgate.net

Green Chemistry Principles in N-Oxide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-oxides to minimize environmental impact. nih.govmdpi.compnas.org This involves the use of environmentally friendly oxidants like hydrogen peroxide, the development of recyclable catalysts, and the use of safer solvents. researchgate.netnih.gov

The use of heterogeneous catalysts, such as the tungstate-exchanged LDH and RuO₂NPs on graphene, aligns with green chemistry principles as they can be easily separated from the reaction mixture and reused. rsc.orgnih.gov Solvent-free reaction conditions are another key aspect of green synthesis. rsc.org

Furthermore, the concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. pnas.org Catalytic routes are generally more atom-economical than stoichiometric reactions. pnas.org The development of synthetic methods that utilize renewable feedstocks and reduce the generation of hazardous waste is an ongoing goal in the field. nih.govmdpi.com

Reactivity and Mechanistic Studies of 2 Dimethylamino Ethanol N Oxide

General Reaction Chemistry of Amine N-Oxides

Amine N-oxides (R₃N⁺-O⁻) are a class of compounds characterized by a coordinate covalent bond between nitrogen and oxygen. nih.gov This N-O bond is highly polar, making small amine N-oxides like 2-(Dimethylamino)ethanol N-oxide very hydrophilic and soluble in polar protic solvents such as water. nih.gov The chemistry of amine N-oxides is dominated by several key reaction types, primarily driven by the basicity and nucleophilicity of the oxygen atom and the presence of substituents on the nitrogen atom.

Key reactions of tertiary amine N-oxides include:

Thermal Elimination (Cope Elimination): Amine N-oxides with at least one hydrogen atom on a β-carbon atom can undergo thermal elimination to form an alkene and a hydroxylamine (B1172632). This is a significant pathway for compounds like this compound. organic-chemistry.orgwikipedia.org

Rearrangements (Meisenheimer and Polonovski): Under certain conditions, amine N-oxides can undergo intramolecular rearrangements. The Meisenheimer rearrangement is common for allylic and benzylic N-oxides, while the Polonovski reaction involves dealkylation in the presence of an activating agent like acetic anhydride. nih.govsynarchive.com

Reduction: The N-oxide can be readily reduced back to the parent tertiary amine using various reducing agents.

Oxygen Atom Transfer: Amine N-oxides can act as oxidizing agents, transferring their oxygen atom to a substrate. This is particularly important in catalytic processes.

One of the most characteristic reactions for aliphatic amine N-oxides lacking specific rearrangement-prone groups is the Cope elimination. This reaction proceeds through a concerted, intramolecular (Eᵢ) mechanism involving a five-membered cyclic transition state. wikipedia.orgmasterorganicchemistry.com The process is a syn-elimination, meaning the β-hydrogen and the amine oxide group are removed from the same side of the C-C bond. organic-chemistry.org For this compound, this reaction would involve the abstraction of a β-hydrogen from the ethyl group by the N-oxide oxygen, leading to the formation of N,N-dimethylhydroxylamine and acetaldehyde (B116499) (after tautomerization of the initial vinyl alcohol product). However, due to the presence of the hydroxyl group, intramolecular reactions or alternative decomposition pathways might also occur.

Role in Oxidation and Redox Processes

A classic example is the use of N-methylmorpholine N-oxide (NMO) in the osmium tetroxide-catalyzed dihydroxylation of alkenes (Upjohn dihydroxylation) and in the Ley-Griffith oxidation using tetrapropylammonium (B79313) perruthenate (TPAP). The N-oxide regenerates the active metal-oxo species, and in the process, is reduced to its corresponding tertiary amine.

While specific applications of this compound as a regenerative oxidant are not widely documented, its structure is analogous to other aliphatic N-oxides used for this purpose. Its utility would depend on its redox potential and stability under the required reaction conditions. The presence of the hydroxyl group could potentially interfere with or participate in the catalytic cycle, a factor that would require experimental investigation.

The ability of amine N-oxides to act as mild and selective oxygen-transfer agents is a valuable tool in organic synthesis. A notable example, while not involving this compound directly, illustrates the potential of functionally substituted N-oxides. The compound 2-dimethylamino-N,N-dimethylaniline N-oxide has been developed as a bifunctional reagent for the mild oxidation of primary benzylic bromides to aldehydes. researchgate.net In this reagent, the N-oxide acts as the oxygen-centered nucleophile, while a separate dimethylamino group in the ortho position serves as an intramolecular base to facilitate the final elimination step. researchgate.net

This bifunctional strategy highlights how additional functional groups can be used to tune the reactivity and selectivity of an N-oxide. For this compound, the terminal hydroxyl group could potentially play a similar role, participating in reactions through hydrogen bonding or acting as an internal nucleophile, although such applications remain speculative without direct research findings.

Intramolecular Rearrangements and Their Determinants

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. rsc.org In the context of amine N-oxides, the most prominent sigmatropic rearrangement is the cambridge.org-Meisenheimer rearrangement. synarchive.com This reaction is characteristic of tertiary N-oxides containing an allylic or benzylic group. It involves a concerted, five-membered transition state where the N-O bond cleaves, and a new C-O bond forms at the terminus of the allyl or benzyl (B1604629) group, resulting in an O-allyl- or O-benzyl-N,N-disubstituted hydroxylamine.

Since this compound does not possess an allylic or benzylic substituent, it is not expected to undergo a classic Meisenheimer rearrangement. The primary intramolecular reaction pathway available to it is the non-sigmatropic Cope elimination. nih.govwikipedia.org

Solvent choice can have a profound impact on the rate and equilibrium of reactions involving amine N-oxides, including sigmatropic rearrangements. nih.gov Research on the equilibrium between allylic N-oxides and their cambridge.org-rearranged isomers (alkoxylamines) has shown that the position of the equilibrium can be controlled by the solvent. nih.govresearchgate.net

Protic solvents (e.g., water, methanol, hexafluoroisopropanol) strongly solvate and stabilize the zwitterionic N-oxide form through hydrogen bonding. This shifts the equilibrium in favor of the N-oxide. nih.gov

Aprotic solvents (e.g., acetone, acetonitrile, benzene) are less effective at stabilizing the polar N-oxide, thus favoring the less polar alkoxylamine rearrangement product. nih.gov

These solvent effects also extend to the rate of elimination reactions. The Cope elimination is known to be extraordinarily sensitive to solvent, with rate increases of up to a million-fold observed when switching from protic to aprotic solvents. organic-chemistry.org This is because the polar N-oxide starting material is heavily stabilized by protic solvents, increasing the activation energy required to reach the less polar, cyclic transition state.

For this compound, it can be predicted that its thermal stability would be greater in protic solvents like water or alcohols, while decomposition via Cope elimination would be significantly accelerated in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

Table of General Reaction Parameters for Amine N-Oxides

| Reaction Type | Typical Substrate Requirement | Key Conditions | Products | Solvent Influence |

|---|---|---|---|---|

| Cope Elimination | β-Hydrogen present | Heating (typically 80-160 °C) | Alkene + Hydroxylamine | Faster in aprotic solvents (DMSO, THF) |

| cambridge.org-Meisenheimer Rearrangement | Allyl or Benzyl group on Nitrogen | Thermal | O-Substituted Hydroxylamine | Equilibrium shifted to N-oxide by protic solvents |

| Oxygen-Atom Transfer (Redox) | Presence of a reducible species (e.g., low-valent metal) | Catalytic metal (e.g., Os, Ru) | Parent tertiary amine + Oxidized substrate | Dependent on the specific catalytic system |

Interactions with Other Chemical Species

The reactivity of this compound is characterized by the presence of the N-oxide functional group, which can participate in several types of chemical transformations. These include thermal decomposition, reactions with acidic gases like sulfur dioxide, and potential utility as an oxidizing agent.

Thermal Decomposition

While specific studies on the thermal decomposition of this compound are not extensively documented, the thermal behavior of amine oxides, in general, is well-established and primarily involves the Cope elimination reaction. This intramolecular elimination process occurs upon heating and leads to the formation of an alkene and a hydroxylamine derivative. cdnsciencepub.comresearchgate.net The reaction proceeds through a cyclic, five-membered transition state, requiring a syn-periplanar arrangement of the departing amine oxide and the β-hydrogen atom. researchgate.net

In the case of this compound, the Cope elimination would be expected to yield ethylene (B1197577) and N,N-dimethylhydroxylamine. This reaction is a key pathway for the thermal degradation of tertiary amine N-oxides that possess at least one β-hydrogen.

It is also informative to consider the thermal decomposition of the parent amine, 2-(dimethylamino)ethanol. When heated on a Si(100) surface, its decomposition products include methyliminoacetaldehyde, ethylene, carbon monoxide, and hydrogen. asianpubs.orgepa.gov While the reaction conditions are specific, the formation of ethylene suggests the lability of the C-N bond, a feature that is also central to the Cope elimination of its N-oxide.

Reaction with Sulfur Dioxide

Studies on analogous tertiary amine N-oxides, such as N,N-dimethylbenzylamine N-oxide, have demonstrated their reactivity with sulfur dioxide. cdnsciencepub.comresearchgate.net These interactions can lead to a variety of products depending on the reaction conditions.

In aqueous solutions, the reaction of a tertiary amine N-oxide with sulfur dioxide can result in two primary pathways:

Reduction: The N-oxide is reduced back to the parent tertiary amine. cdnsciencepub.comrsc.org

Dealkylation (Polonovski-type reaction): This pathway yields a secondary amine and an aldehyde. cdnsciencepub.comresearchgate.net

For instance, the reaction of N,N-dimethylbenzylamine N-oxide with aqueous sulfur dioxide produces both the tertiary amine (N,N-dimethylbenzylamine) and the dealkylation products (N-methylbenzylamine and formaldehyde). cdnsciencepub.comresearchgate.net

Furthermore, the reaction of N,N-dimethylaniline N-oxide with aqueous sulfur dioxide can lead to the formation of o- and p-dimethylaminobenzene sulfonic acids, suggesting that electrophilic substitution on the aromatic ring can occur. cdnsciencepub.com The formation of these sulfonic acids is thought to proceed through a free-radical mechanism. cdnsciencepub.com

When the reaction is carried out in a non-aqueous solvent like benzene, strychnine (B123637) N-oxide has been shown to react with sulfur dioxide to form a sulfitoamine intermediate. This intermediate can then rearrange upon heating in water to a substituted sulfamic acid. cdnsciencepub.comresearchgate.net This suggests that this compound could potentially form a similar adduct with sulfur dioxide.

The table below summarizes the observed reactions of tertiary amine N-oxides with sulfur dioxide based on available literature.

| Amine N-Oxide | Solvent | Products | Reaction Type | Reference |

| N,N-Dimethylbenzylamine N-oxide | Aqueous | N,N-Dimethylbenzylamine, N-Methylbenzylamine, Formaldehyde | Reduction, Dealkylation | cdnsciencepub.comresearchgate.net |

| N,N-Dimethylaniline N-oxide | Aqueous | N,N-Dimethylaniline, o- and p-Dimethylaminobenzene sulfonic acids | Reduction, Sulfonation | cdnsciencepub.com |

| Strychnine N-oxide | Benzene, then water | Strychnine, Substituted sulfamic acid | Reduction, Rearrangement | cdnsciencepub.comresearchgate.net |

| 3,4-Dimethoxy-N,N-dimethylphenethylamine N-oxide | Formic Acid | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methylisoquinoline, Tertiary amine | Dehydrative Cyclization | rsc.org |

As an Oxidizing Agent

Tertiary amine N-oxides can function as oxidizing agents, a property that is utilized in various organic syntheses. wikipedia.orglibretexts.org For example, N-methylmorpholine N-oxide is a well-known oxidant used in reactions like the Upjohn dihydroxylation. libretexts.org

A study on a related compound, 2-dimethylamino-N,N-dimethylaniline N-oxide, highlights its effectiveness as a reagent for the mild oxidation of primary benzylic bromides to the corresponding aromatic aldehydes. researchgate.net This reaction proceeds through a putative cyclic 7-membered transition state. researchgate.net This suggests that this compound could potentially exhibit similar oxidizing properties towards various substrates, although specific studies are lacking. The general principle involves the transfer of the oxygen atom from the N-oxide to the substrate, with the N-oxide being reduced to its corresponding tertiary amine in the process.

Structural Elucidation and Computational Investigations of 2 Dimethylamino Ethanol N Oxide

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in verifying the molecular structure of 2-(Dimethylamino)ethanol N-oxide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide unique insights into the connectivity and environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different sets of protons in the molecule. The formation of the N-oxide bond significantly influences the chemical shift of the adjacent protons compared to the parent compound, 2-(Dimethylamino)ethanol. The N-methyl protons (N-(CH₃)₂) and the methylene (B1212753) protons (-CH₂-N and -CH₂-OH) will exhibit downfield shifts due to the electron-withdrawing effect of the N-oxide group. The integration of these signals would confirm the number of protons in each group.

¹³C NMR: Similarly, the ¹³C NMR spectrum provides detailed information about the carbon framework. The carbons attached to the nitrogen and oxygen atoms are most affected by the N-oxide formation. Studies on related N-alkyl-N,N-dimethylamine-N-oxides show that the chemical shifts are pH-dependent, particularly for carbons close to the nitrogen atom. researchgate.net This behavior is attributed to the protonation/deprotonation at the N-oxide oxygen. researchgate.net

Below is a table of predicted NMR chemical shifts for this compound based on data from similar compounds.

Table 1: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H | N-(CH₃)₂ | ~3.2 | Singlet, shifted downfield from parent amine |

| ¹H | -N-CH₂- | ~3.5 | Triplet, deshielded by N-oxide |

| ¹H | -CH₂-OH | ~4.0 | Triplet, deshielded by hydroxyl group |

| ¹³C | N-(CH₃)₂ | ~55-60 | Shifted downfield due to N-oxide bond |

| ¹³C | -N-CH₂- | ~70-75 | Significantly deshielded carbon |

Mass Spectrometry-Based Characterization

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula is C₄H₁₁NO₂, with a monoisotopic mass of approximately 105.079 g/mol . nih.govepa.gov

A characteristic fragmentation pathway for N-oxides under atmospheric pressure ionization conditions is "deoxygenation," which involves the loss of an oxygen atom (16 Da) from the protonated molecular ion [MH]⁺. nih.gov This thermal fragmentation process can be a diagnostic tool to differentiate N-oxides from their hydroxylated metabolites. nih.gov Therefore, the mass spectrum of this compound is expected to show a prominent [MH⁺ - 16] fragment, corresponding to the protonated parent amine, 2-(Dimethylamino)ethanol.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M]⁺ | 105.079 | Molecular Ion |

| [MH]⁺ | 106.086 | Protonated Molecular Ion |

Advanced Crystallographic Analysis

Crystallization of N-oxide surfactants can be challenging. researchgate.net However, a successful crystallographic analysis would be expected to confirm the tetrahedral geometry around the nitrogen atom and the presence of a dative N-O bond. The N-O bond length in similar tertiary amine oxides is typically around 1.39 Å. researchgate.net The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl group (O-H) of one molecule and the oxygen atom of the N-oxide group of a neighboring molecule (O-H···O). researchgate.net These interactions dictate the packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are used to complement experimental data by providing detailed information on molecular geometry, electronic structure, and energetics.

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in investigating the properties of this compound. By employing methods like B3LYP with an appropriate basis set (e.g., aug-cc-pVDZ), it is possible to optimize the molecular geometry and predict various properties. researchgate.net

Studies on the parent compound, 2-(Dimethylamino)ethanol, have shown a strong preference for a conformation that allows for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom. researchgate.netresearchgate.net For the N-oxide, DFT calculations would explore the conformational landscape, identifying the most stable structures. These calculations can determine the relative energies of different conformers and the rotational barriers between them.

Furthermore, DFT can be used to calculate and visualize molecular orbitals, generate a theoretical vibrational (IR) spectrum for comparison with experimental data, and determine electronic properties such as the dipole moment and electrostatic potential. researchgate.net The calculated electrostatic potential for related N-oxide surfactants shows a strong localization of negative charge on the oxygen atom of the N-O group and a positive charge on the nitrogen, which is crucial for understanding its intermolecular interactions. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the surrounding environment. For a molecule like this compound, MD simulations could provide valuable insights into its dynamics in different solvents, its aggregation behavior, and the stability of its various conformers over time.

While specific, large-scale atomistic molecular dynamics simulations for this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established. Such simulations for analogous, albeit larger, amine oxides like dimethyldodecylamine-N-oxide (DDAO) have been conducted to investigate properties such as micelle formation and interfacial behavior. acs.org In these studies, the simulations revealed details about the shape and hydration of the micelles. acs.org

A hypothetical MD simulation of this compound would involve defining a force field that accurately describes the interatomic forces within the molecule and its interactions with solvent molecules. The simulation would then solve Newton's equations of motion for all atoms in the system, tracking their trajectories over time. From these trajectories, various properties could be calculated, including:

Conformational transitions: The rate and pathways of conversion between different conformers, such as the pseudo-cyclic and extended forms.

Solvation structure: The arrangement of solvent molecules (e.g., water) around the polar N-oxide and hydroxyl groups.

Hydrogen bond dynamics: The lifetime and dynamics of both intramolecular and intermolecular hydrogen bonds.

Transport properties: Diffusion coefficients and rotational correlation times, which are relevant to its behavior in solution.

Such simulations would be instrumental in bridging the gap between the static picture provided by crystal structures and the dynamic reality of the molecule in a liquid environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical applications)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity, such as a physicochemical property or a toxicological endpoint. For this compound, QSAR models could be developed to predict properties like its solubility, partitioning behavior, or environmental fate, excluding any clinical applications.

The development of a QSAR model involves several key steps:

Data Set Collection: A diverse set of amine oxides with known experimental data for the property of interest would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical relationship between the descriptors and the activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

Analysis of Charge Distribution and Bonding Characteristics

The distribution of electrons within a molecule and the nature of its chemical bonds are fundamental to its chemical and physical properties. For this compound, the polar N-oxide group and the presence of a hydroxyl group lead to a complex electronic environment. Computational methods such as Natural Bond Orbital (NBO) analysis and Symmetry-Adapted Perturbation Theory (SAPT) are well-suited for elucidating these characteristics.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs). An NBO analysis of this compound would likely reveal:

The highly polarized nature of the N-O bond, with significant positive charge on the nitrogen atom and negative charge on the oxygen atom.

The hybridization of the atomic orbitals involved in each bond.

The presence of lone pairs on the oxygen and nitrogen atoms.

Hyperconjugative interactions, such as the donation of electron density from a lone pair to an adjacent anti-bonding orbital, which contribute to the stability of certain conformations.

Symmetry-Adapted Perturbation Theory (SAPT)

SAPT is a method for analyzing the interaction energy between molecules, decomposing it into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. While typically used for intermolecular interactions, the principles can be applied to understand intramolecular interactions as well. A SAPT analysis of the intramolecular hydrogen bond in the pseudo-cyclic conformer of this compound would quantify the contributions of these different forces to the stability of the bond. This would provide a more detailed understanding than simply observing the bond distance.

Conformational Analysis and Intramolecular Interactions

A seminal study on the conformational aspects of this compound (DMEAO) in its crystalline and diluted states was conducted by Maia, Peguy, and Perez in 1984. cdnsciencepub.comresearchgate.net Their crystallographic investigation of anhydrous DMEAO revealed a monoclinic crystal system with the space group Cc. cdnsciencepub.comresearchgate.net A key finding was the presence of three independent molecules within the asymmetric unit of the crystal structure. cdnsciencepub.comresearchgate.net

One of these molecules was observed to adopt a pseudo-cyclic conformation, which is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the oxygen of the N-oxide group. cdnsciencepub.comresearchgate.net This intramolecular interaction dictates a specific folded structure for this particular molecule in the solid state. cdnsciencepub.comresearchgate.net

To determine if this pseudo-cyclic conformation is also prevalent in solution, the researchers employed infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.comresearchgate.net The spectroscopic data indicated that the pseudo-cyclic form is indeed more likely to occur in diluted states, suggesting that the intramolecular hydrogen bond is a significant stabilizing factor even in the absence of crystal packing forces. cdnsciencepub.comresearchgate.net These findings are particularly relevant to the compound's ability to act as a solvent for cellulose, as the pseudo-cyclic structure may facilitate interactions with the polymer. researchgate.net

The following tables present crystallographic and selected conformational data for this compound based on the work of Maia, Peguy, and Perez (1984).

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₄H₁₁NO₂ |

| Crystal system | Monoclinic |

| Space group | Cc |

| a (Å) | 25.725(9) |

| b (Å) | 7.023(4) |

| c (Å) | 9.483(5) |

| β (°) | 101.16(10) |

| Z | 12 |

| R value (for 575 observed reflections) | 0.063 |

Data sourced from Maia, E. R., Peguy, A., & Perez, S. (1984). Cellulose organic solvents: V. Conformational aspects of N,N-dimethyl ethanolamine (B43304) N-oxide in its crystalline and diluted states. Canadian Journal of Chemistry, 62(1), 6-11. cdnsciencepub.comresearchgate.net

Table 2: Conformational Features of the Three Independent Molecules of this compound in the Crystal Structure

| Molecule | Conformation | Key Feature |

| 1 | Pseudo-cyclic | Stabilized by a strong intramolecular hydrogen bond |

| 2 | Extended | - |

| 3 | Extended | - |

Information derived from the findings of Maia, E. R., Peguy, A., & Perez, S. (1984). cdnsciencepub.comresearchgate.net

Analytical Methodologies for the Detection and Quantification of 2 Dimethylamino Ethanol N Oxide in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the principal technique for the quantification of 2-(Dimethylamino)ethanol N-oxide and related amine oxides in biological samples. nih.govrsc.org Its high sensitivity and specificity allow for the accurate measurement of low concentrations of the analyte even in complex matrices like plasma, urine, and tissue homogenates. nih.gov

Research methodologies for analogous compounds such as trimethylamine (B31210) N-oxide (TMAO) provide a robust framework for the analysis of this compound. These methods typically employ hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography. mdpi.comresearchgate.net HILIC columns are particularly effective for retaining and separating highly polar compounds like amine oxides. mdpi.com Gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is commonly used to achieve optimal separation. mdpi.comscielo.br

Detection is most effectively achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. researchgate.netresearchgate.net The instrument is typically set to selected reaction monitoring (SRM) mode, also known as multiple reaction monitoring (MRM), to enhance selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition. For this compound (C₄H₁₁NO₂; molecular weight: 105.14 g/mol ), the protonated molecule [M+H]⁺ at m/z 106.1 would be selected as the precursor ion. nih.govnih.gov Collision-induced dissociation (CID) would then generate specific product ions for quantification. A key characteristic that can help distinguish N-oxides from hydroxylated metabolites is the neutral loss of an oxygen atom ([M+H-O]⁺), which can be observed under certain ionization conditions like atmospheric pressure chemical ionization (APCI). researchgate.net

To correct for matrix effects and variations in instrument response, a stable isotope-labeled internal standard, such as deuterated this compound, is ideally used. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Amine Oxide Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) | mdpi.com |

| Mobile Phase A | 10 mM Ammonium Formate in Water | mdpi.com |

| Mobile Phase B | Acetonitrile | scielo.br |

| Flow Rate | 0.3 - 0.5 mL/min | researchgate.net |

| Injection Volume | 5 - 10 µL | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Capillary Voltage | +3000 V | researchgate.net |

| Monitored Transition | e.g., Precursor Ion [M+H]⁺ → Product Ion | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) presents an alternative for the analysis of amine oxides, though it involves more extensive sample preparation compared to LC-MS. The primary challenge with GC-MS is the thermal instability and low volatility of N-oxide compounds. nih.gov Direct analysis is generally not feasible as this compound would likely decompose in the hot GC injection port.

To overcome this, a common strategy involves the chemical reduction of the N-oxide to its corresponding tertiary amine, 2-(Dimethylamino)ethanol (DMAE), prior to analysis. nih.gov Reagents such as titanium(III) chloride can be used for this reduction step. nih.gov The resulting DMAE is more volatile and thermally stable. However, DMAE itself can still be too polar for optimal GC separation, necessitating a subsequent derivatization step to increase its volatility and improve its chromatographic properties. nih.govnih.gov Common derivatizing agents for amines and alcohols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, or acylating agents. researchgate.net

After derivatization, the sample is injected into the GC, where the derivatized analyte is separated on a capillary column (e.g., a non-polar or medium-polarity column like a 5% diphenyl/95% dimethyl polysiloxane). cdc.gov Detection is performed by a mass spectrometer, typically operating in electron ionization (EI) mode. nih.gov The resulting mass spectra contain characteristic fragmentation patterns that can be used for identification and quantification. The use of a stable isotope-labeled internal standard, carried through the entire reduction and derivatization process, is crucial for accurate quantification. nih.gov

Spectrophotometric and Colorimetric Methods for Detection

Spectrophotometric and colorimetric methods, while generally less specific and sensitive than mass spectrometric techniques, can be employed for the detection of this compound in certain research contexts, particularly for screening or in simpler matrices. These methods rely on a chemical reaction that produces a colored product, the absorbance of which can be measured using a UV-Vis spectrophotometer. nih.gov

There are no widely established direct colorimetric assays specifically for this compound. However, methods developed for other nitrogen-containing compounds could potentially be adapted. For instance, some assays for nitric oxide (NO) are based on the Griess reaction, which detects nitrite (B80452) (NO₂⁻), a stable oxidation product of NO. assaygenie.comassaygenie.com This involves a diazotization reaction that forms a colored azo dye. assaygenie.com A potential, though unproven, approach for this compound could involve a reaction that cleaves the N-O bond to release a species that can then react with a chromogenic agent.

Another possibility involves the formation of a colored complex. For example, a method for detecting N-nitrosodimethylamine (NDMA) involves photochemical nitrosation of a naphtholsulfonate indicator, which then coordinates with iron(II) ions to form a green complex for visual or spectrophotometric detection. nih.gov The development of such a method for this compound would require identifying a specific reaction that leads to a chromophore.

Direct UV spectrophotometry is another potential method, though it suffers from a lack of specificity and often low sensitivity, as many biological molecules absorb UV light. scielo.br The parent compound, 2-(Dimethylamino)ethanol, has low molar absorptivity in the UV region, which would likely extend to its N-oxide. scielo.br

Electrophoretic Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged or polar compounds like this compound. mdpi.com CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. mdpi.com Given its zwitterionic nature at certain pH values (a positive charge on the quaternary amine and a partial negative charge on the oxygen), this compound is a suitable candidate for CE analysis.

In a typical capillary zone electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (buffer). nih.gov The sample is introduced at one end, and a high voltage is applied across the capillary, causing the analytes to migrate towards the detector at different velocities. nih.gov Optimization of separation involves adjusting the buffer pH, concentration, and the use of additives. For instance, chiral selectors like cyclodextrins can be added to the buffer to achieve the separation of enantiomers. nih.gov

Detection in CE is most commonly performed using UV-Vis absorbance. While this is a straightforward detection method, its sensitivity can be limited. Coupling CE with mass spectrometry (CE-MS) significantly enhances sensitivity and specificity, providing structural information and enabling confident identification and quantification, similar to LC-MS. The practical advantages of CE include very small sample volume requirements (nanoliter range), rapid analysis times, and high separation efficiency. nih.gov

Method Validation in Academic Research Settings (e.g., limits of detection and quantification)

The validation of any analytical method is crucial to ensure that the generated data are reliable, accurate, and reproducible. ashdin.com In academic research, a "fit-for-purpose" approach to validation is often adopted, where the extent of validation depends on the intended application of the data. nih.gov Key parameters evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ashdin.comresearchgate.net

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. nih.gov

Accuracy is the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. uzh.chnih.gov It is often estimated as the concentration that produces a signal-to-noise ratio of 3:1. researchgate.net

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. uzh.chnih.gov It is often defined as the concentration that yields a signal-to-noise ratio of 10:1 or is the lowest point on the validated calibration curve. researchgate.netepa.gov

Table 2: Representative Method Validation Performance Data for Amine Oxide Analysis by LC-MS/MS

| Validation Parameter | Low QC | Medium QC | High QC | Reference |

|---|---|---|---|---|

| Linearity Range | 1 - 5,000 ng/mL (R² > 0.996) | nih.gov | ||

| Accuracy (% Recovery) | 111.4% | 96.4% | 101.2% | nih.gov |

| Precision (RSD%) | ||||

| Intra-day | 7.15% | 1.65% | 2.53% | nih.gov |

| Inter-day | < 7% | < 7% | < 7% | mdpi.com |

| LOD | 0.25 µg/kg | mdpi.com |

| LOQ | 0.75 µg/kg | | | mdpi.com |

Biochemical and Biological Research Studies of 2 Dimethylamino Ethanol N Oxide Non Clinical Focus

Metabolic Fate in Model Organisms (in vitro and in vivo animal studies)

The metabolic journey of 2-(Dimethylamino)ethanol N-oxide (DMAE N-oxide) has been a subject of scientific inquiry, particularly focusing on its transformation and elimination from the body in preclinical studies.

Characterization of Metabolites (e.g., N,N-dimethylglycine)

Research has shown that 2-(Dimethylamino)ethanol (Deanol) is a metabolite of meclofenoxate (B1676130), and it is presumed that Deanol's main metabolite is DMAE N-oxide. nih.gov Studies involving the oral administration of Deanol to volunteers led to the detection of DMAE N-oxide in urine, indicating its formation within the human body. nih.gov

While direct studies on the further breakdown of DMAE N-oxide are limited, the metabolic pathways of similar N-oxide compounds provide insights. For instance, the metabolism of trimethylamine (B31210) N-oxide (TMAO), a structurally related compound, involves its conversion to trimethylamine (TMA). nih.gov This suggests that a potential metabolic fate of DMAE N-oxide could involve its reduction back to 2-(Dimethylamino)ethanol.

Further research is necessary to fully characterize the complete metabolic profile of DMAE N-oxide and identify all its downstream metabolites.

Enzymatic Pathways of N-Oxidation

The conversion of tertiary amines to their corresponding N-oxides is primarily catalyzed by a class of enzymes known as flavin-containing monooxygenases (FMOs). mdpi.com These enzymes are prevalent in the liver and other tissues of various organisms. mdpi.com In humans, five functional FMO genes have been identified. mdpi.com

The catalytic cycle of FMOs involves the binding of NADPH and molecular oxygen, leading to the formation of a C4a-hydroperoxyflavin intermediate. mdpi.com This intermediate is responsible for the monooxygenation of nitrogen-containing substrates, like 2-(Dimethylamino)ethanol, to form the N-oxide derivative. mdpi.com Studies on the hepatic metabolism of trimethylamine (TMA) to trimethylamine N-oxide (TMAO) have highlighted the crucial role of FMO3 in this process. nih.gov It is highly probable that the N-oxidation of 2-(Dimethylamino)ethanol to DMAE N-oxide follows a similar enzymatic pathway, primarily mediated by FMO enzymes in the liver.

Disposition and Excretion Patterns in Animal Models

Following oral administration of deanol, its metabolite, deanol-N-oxide, is excreted in the urine. nih.gov A study involving human volunteers who ingested 130 mg of deanol found that the peak urinary concentrations of deanol-N-oxide, ranging from 100 to 250 μg/mL, were reached between 2 to 5 hours after administration. nih.gov Similarly, after a 250 mg dose of meclofenoxate, which metabolizes to deanol, the peak urinary concentration of deanol-N-oxide was 115 μg/mL. nih.gov In contrast, baseline urinary levels of deanol-N-oxide in individuals who had not taken deanol or meclofenoxate were significantly lower, ranging from below the limit of quantification to 1.8 μg/mL. nih.gov This indicates that the use of deanol or its precursors leads to a substantial increase in the urinary excretion of deanol-N-oxide. nih.gov

Urinary Excretion of Deanol-N-Oxide After Oral Administration

| Administered Compound | Dose | Peak Urinary Concentration (cmax) of Deanol-N-oxide | Time to Peak Concentration (tmax) |

| Deanol | 130 mg | 100 - 250 μg/mL | 2 - 5 hours |

| Meclofenoxate | 250 mg | 115 μg/mL | Not specified |

Molecular Mechanisms of Interaction within Biological Systems (in vitro)

The interactions of this compound at a molecular level have been explored, particularly concerning its potential antioxidant properties.

Investigation of Radical Scavenging Properties in Cell-Free Systems

The ability of N-oxide compounds to scavenge free radicals has been a subject of research. mdpi.com Studies on various N-oxide surfactants have demonstrated their capacity to interact with and neutralize stable free radicals. mdpi.com This radical scavenging activity is a key aspect of their antioxidant potential. The mechanism often involves the donation of an electron or a hydrogen atom from the N-oxide molecule to the free radical, thereby stabilizing it and preventing it from causing oxidative damage to other molecules. While direct studies on the radical scavenging properties of this compound in cell-free systems are not extensively detailed in the provided search results, the known reactivity of the N-oxide functional group suggests it could participate in such reactions. Further research using techniques like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays would be necessary to quantify the radical scavenging capacity of this compound.

Antioxidant Activity Evaluation via Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying compounds with unpaired electrons, such as free radicals. researchgate.net It is widely used to evaluate the antioxidant activity of various substances by monitoring the decay of a stable radical signal upon the addition of the antioxidant. researchgate.net

The antioxidant activity of N-oxide surfactants has been evaluated using EPR spectroscopy against stable radicals like galvinoxyl (GO•) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•). mdpi.com These studies have shown that N-oxides can effectively scavenge these radicals, which is a direct measure of their antioxidant potential. mdpi.com The rate of radical scavenging can also be determined using this technique. mdpi.com Although specific EPR studies focused solely on this compound were not found in the search results, the existing research on related N-oxide compounds strongly suggests that EPR would be a valuable tool to quantitatively assess its antioxidant activity. mdpi.com

UV-Vis Spectroscopy in Biological Activity Assays

Effects on Cellular Processes in Model Cell Lines (e.g., keratinocytes, fibroblasts)

Specific studies on the effects of this compound on keratinocytes and fibroblasts are limited. However, research on its precursor, Dimethylaminoethanol (DMAE), provides some insights into its potential cellular effects.

Modulation of Cellular Pathways

There is a lack of direct evidence detailing the modulation of specific cellular pathways by this compound in keratinocytes or fibroblasts. In broader cell biology, various compounds are known to influence signaling pathways that regulate cellular responses. For example, some compounds can modulate pathways involved in oxidative stress responses. nih.gov Given that this compound is a metabolite of DMAE, its effects could be intertwined with the pathways influenced by its parent compound. nih.gov

Studies on Cellular Responses to N-Oxide Exposure

Direct studies on the cellular responses of keratinocytes and fibroblasts to this compound exposure are not extensively documented. However, studies on the parent compound, DMAE, have shown dose-dependent effects on human fibroblasts in culture. Research has indicated that increasing concentrations of DMAE can lead to a decrease in fibroblast proliferation. nih.gov It was also observed that DMAE treatment increased cytosolic calcium levels and induced apoptosis in these cells. nih.gov

In studies on psoriatic keratinocytes, other ethanolamine (B43304) derivatives, such as N-eicosapentaenoyl-ethanolamine (EPEA), have been shown to decrease keratinocyte proliferation. nih.gov This effect was linked to the CB1 receptor, suggesting a potential pathway for modulation. nih.gov While not directly related to this compound, these findings illustrate how aminoalcohol derivatives can influence keratinocyte behavior.

Comparative Biochemical Studies with Related Aminoalcohols (e.g., Dimethylaminoethanol)

Comparative biochemical data between this compound and its parent compound, Dimethylaminoethanol (DMAE), are scarce. DMAE is an organic compound used in skin care products and as a dietary supplement. wikipedia.org this compound has been identified as a metabolite of DMAE. nih.gov

DMAE has been studied for its effects on various cell types. For example, in human fibroblasts, DMAE has been shown to reduce cell proliferation and increase apoptosis in a dose-dependent manner. nih.gov It has also been noted to interfere with choline (B1196258) uptake and utilization. nih.gov

The structural difference between DMAE and its N-oxide, the presence of the N-oxide functional group, would likely result in different physicochemical properties and, consequently, different biochemical interactions. The table below provides a comparison of some of the basic properties of the two compounds.

| Property | This compound | Dimethylaminoethanol (DMAE) |

| Synonyms | Deanol N-Oxide, N,N-dimethylethanolamine N-oxide | Deanol, N,N-Dimethylethanolamine |

| Molecular Formula | C₄H₁₁NO₂ nih.gov | C₄H₁₁NO wikipedia.org |

| Molar Mass | 105.14 g/mol nih.gov | 89.14 g/mol wikipedia.org |

| Known Biological Role | Metabolite of DMAE nih.gov | Precursor of acetylcholine (B1216132) (disputed), used in skincare nih.govwikipedia.org |

Environmental Chemistry and Degradation Studies of 2 Dimethylamino Ethanol N Oxide

Environmental Persistence and Transformation Pathways

2-(Dimethylamino)ethanol N-oxide, an amine oxide, is part of a class of compounds used in a variety of consumer and industrial applications, including as surfactants in cleaning products and as intermediates in chemical synthesis. wikipedia.orgatamankimya.com Due to their use patterns, these compounds can be released into the environment through wastewater. nih.gov

The environmental persistence of amine oxides is generally considered to be low. wikipedia.org Studies on alkyl dimethyl amine oxides, which are structurally related to this compound, have shown high removal rates (over 96%) in secondary activated sludge treatment. wikipedia.org This suggests a low potential for persistence in environments with active microbial populations.

Once in the environment, this compound can undergo various transformation pathways. In biological systems, the N-oxide can be reduced back to its parent amine, 2-(dimethylamino)ethanol (DMAE). nih.gov DMAE itself is subject to further metabolism. In rats, DMAE is rapidly oxidized to this compound, which is a primary urinary metabolite. atamankimya.comnih.gov However, a significant portion of DMAE is also thought to be demethylated to ethanolamine (B43304) and enter into normal metabolic pathways, such as phospholipid biosynthesis. atamankimya.comnih.gov

The persistence of transformation products is a key consideration. While the parent amine oxides may be readily removed in wastewater treatment, some transformation products can be more persistent. For instance, studies on the ozonation of venlafaxine (B1195380), a tertiary amine, showed that its N-oxide transformation product was less biodegradable than the parent compound. nih.gov This highlights the importance of evaluating the complete lifecycle of these compounds in the environment.

Photochemical Degradation Mechanisms

Photochemical degradation can be a significant removal pathway for certain chemical compounds in the aquatic environment. This process involves the absorption of light energy, which can lead to the transformation of the chemical structure. For amine N-oxides, photochemical reactions can contribute to their degradation.

While specific studies on the photochemical degradation of this compound are not extensively detailed in the provided results, general principles of photochemical reactions of amine N-oxides can be inferred. The N-O bond in amine oxides can be susceptible to cleavage upon exposure to ultraviolet radiation. This can lead to the formation of various radical species and subsequent degradation products.

For example, the photolysis of other amine N-oxides, such as those derived from pyridine (B92270), has been studied and can result in rearrangement and fragmentation products. nih.gov The presence of other substances in the water, such as photosensitizers, can also influence the rate and mechanism of photochemical degradation.

Biodegradation in Aqueous and Sediment Systems

Biodegradation is a critical process determining the fate of organic compounds in the environment. For this compound and its parent amine, DMAE, biodegradation in both aqueous and sediment systems is expected to be a primary removal mechanism.

Aqueous Systems: In aqueous environments, such as wastewater treatment plants, amine oxides have demonstrated high rates of removal. wikipedia.org Studies on DMAE have shown significant degradation in the presence of activated sludge under aerobic conditions. One study reported 90% degradation of a 1,000 mg/L concentration of DMAE (as chemical oxygen demand) after 13 days. nih.gov Another study using a lower concentration of 100 mg/L DMAE in sewage sludge observed 85% degradation after 20 days. nih.gov

Sediment Systems: Information specifically on the biodegradation of this compound in sediment systems is limited in the provided search results. However, the general principles of microbial degradation would apply. The anaerobic or aerobic conditions of the sediment would significantly influence the degradation pathways and rates. Given the water solubility of amine oxides, partitioning to sediment might be less significant than for more hydrophobic compounds, but it can still occur. wikipedia.org

Occurrence and Fate of N-Oxide Transformation Products in Aquatic Environments

The occurrence and fate of transformation products of this compound are crucial for a complete environmental assessment. As previously mentioned, a key transformation is the reduction to DMAE. nih.gov Therefore, the environmental fate of DMAE is directly relevant.

DMAE is released into the environment through its use in various industrial applications, including the production of polyurethane, paints, and coatings. atamankimya.comnih.gov Once in the aquatic environment, its fate is governed by processes like biodegradation and distribution between water and air. nih.gov

Ozonation, a common wastewater treatment process, can lead to the formation of N-oxides from tertiary amines. nih.gov A study on the drug venlafaxine found that its N-oxide (NOV) was a primary transformation product of ozonation. nih.gov This study also revealed that NOV was more persistent than the parent compound in subsequent biological treatment steps, and could even partially revert back to venlafaxine. nih.gov These findings suggest that while the initial N-oxide may be removed, its transformation products can persist and potentially reform the parent amine.

The following table summarizes the levels of a related amine oxide found in wastewater treatment plant influent and effluent, illustrating the removal efficiency of such facilities.

| Sample Location | Concentration (µg/L) |

| Untreated Influent | 2.3 - 27.8 |

| Effluent | 0.4 - 2.91 |

| Data for a representative alkyl dimethyl amine oxide. wikipedia.org |

Role of Amine N-Oxides in Environmental Technologies (e.g., carbon capture research)

Amine N-oxides are being investigated for their potential role in environmental technologies, particularly in the area of carbon capture. chemrxiv.org Traditional amine-based carbon capture technologies can suffer from issues like chemical degradation and corrosion. chemrxiv.org

Recent research has shown that tertiary amine N-oxides, which can be oxidative degradation products of amines used in carbon capture, can themselves capture CO2 from dilute sources like flue gas. chemrxiv.org For instance, 4-methylmorpholine (B44366) N-oxide (MMNO) has been demonstrated to capture CO2, forming a bicarbonate species. chemrxiv.org

The key advantages of using amine N-oxides in this context include their potential for improved oxidative and thermal stability compared to their parent amines. chemrxiv.org This could lead to more robust and efficient carbon capture systems. While this research is still in its early stages, it highlights a promising application for this class of compounds in mitigating climate change. chemrxiv.org

Future Directions and Emerging Research Areas

Development of Novel N-Oxide Functionalities for Chemical Research

The versatility of the N-oxide group is inspiring the development of new functionalities with broad applications in chemical research. nih.govresearchgate.net Current research is expanding beyond traditional roles, exploring N-oxides as key components in catalysis, supramolecular chemistry, and advanced materials. rsc.org

One promising area is the use of N-oxides as bioisosteres for carbonyl groups in medicinal chemistry. nih.gov The high electron density on the N-oxide oxygen allows it to act as a strong hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carbonyl oxygen. researchgate.netnih.gov This substitution can lead to improved pharmacological properties. For instance, replacing a pyrazinone group with a pyridine (B92270) N-oxide moiety in thrombin inhibitors resulted in superior inhibitory activity, as confirmed by X-ray crystallography which showed critical hydrogen bonding networks formed by the N-O group. nih.govsigmaaldrich.com

In the realm of catalysis , N-oxides are being investigated as ligands or co-catalysts to improve the efficiency and selectivity of various reactions, including oxidations and coupling reactions. rsc.org Their ability to act as mild, nucleophilic oxidants, particularly in the presence of metal catalysts, is a key feature. thieme-connect.de The relatively weak N-O bond is prone to heterolytic cleavage, facilitating oxygen transfer reactions. thieme-connect.de

Furthermore, the unique electronic properties of N-oxides are being exploited in the development of advanced materials . rsc.org Polymeric N-oxides, for example, have shown potential as semiconducting polymers and as interlayer materials in organic solar cells due to their special electron transport properties. nih.govacs.org Their zwitterionic nature and capacity for hydrogen bonding also make them valuable in supramolecular and coordination chemistry for constructing complex, functional architectures. rsc.org

Advanced Methodologies for Studying N-Oxide Reactivity

Understanding the intricate reactivity of N-oxides is crucial for their rational design and application. To this end, researchers are employing and developing advanced methodologies to probe their reaction mechanisms and kinetics.

Modern spectroscopic techniques are at the forefront of these efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing N-oxides. The introduction of the oxygen atom causes a downfield shift in the 1H and 13C NMR spectra for adjacent methyl, methylene (B1212753), or methine groups compared to the parent amine. nih.govacs.orgInfrared (IR) spectroscopy is also used, with the N+–O– bond typically showing a distinct vibration band around 930 cm–1. nih.govacs.org

For studying the kinetics and mechanisms of N-oxide reactions, a combination of experimental techniques is often employed. Electrochemical cell experiments , for instance, have been used to demonstrate that complexation with aqueous Fe(II) can facilitate the reduction of certain N-oxides. morressier.comresearchgate.net The study of kinetic isotope effects (KIEs) provides valuable insights into rate-limiting steps. For example, a solvent isotope effect close to 1.0 for the reduction of quinoline (B57606) N-oxide suggested that protonation was not involved in the rate-limiting step. researchgate.net Conversely, a measured nitrogen KIE for the reduction of pyridine N-oxide confirmed that the first electron transfer is the rate-limiting step. researchgate.net

Advanced analytical techniques are also crucial for identifying reaction products and intermediates. High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (HPLC/QToF-MS) has been successfully used to identify the deoxygenated analogs as the reduction products of N-oxides. morressier.com These sophisticated methods provide a detailed picture of the reaction pathways, which can include steps like protonation, complexation, electron transfer, and N–O bond cleavage. morressier.com

Integration of Computational and Experimental Approaches in N-Oxide Research

The synergy between computational and experimental methods has become indispensable for a deep understanding of N-oxide chemistry. morressier.comresearchgate.net Computational studies, particularly using ab initio and density functional theory (DFT) methods, provide valuable data on molecular structures, dipole moments, and reaction energetics that can be challenging to obtain experimentally. mdpi.commdpi.com

Computational approaches have been instrumental in elucidating reaction mechanisms. For example, potential energy surface scans for the reduction of pyridine N-oxide have shown that protonation reactions are likely barrierless and that N–O bond cleavage is spontaneous, pointing towards electron transfer as the probable rate-limiting step. morressier.com These theoretical findings are often corroborated by experimental results, such as kinetic isotope effects, creating a robust and comprehensive understanding of the reaction mechanism. morressier.comresearchgate.net

Theoretical calculations are also used to predict and explain the reactivity trends among different classes of N-oxides. Studies have shown that the reactivity of N-oxides in reduction reactions follows the trend: aliphatic N-oxides > aromatic N-oxide > iminic N-oxide, which correlates with the partial charge on the nitrogen atom. morressier.com Furthermore, computational analysis of polyazole N-oxides has revealed that the introduction of an N-oxide linkage can stabilize the heterocyclic ring by withdrawing electron density and reducing electronic repulsion. researcher.life

The table below summarizes a comparison of experimental and computational data for the N-O bond in pyridine N-oxide and trimethylamine (B31210) N-oxide, illustrating the utility of integrating these approaches.

| Compound | Method | N-O Bond Length (Å) | N-O Bond Dissociation Enthalpy (BDE) (kcal/mol) |

| Pyridine N-oxide | Experimental | 1.29 | ~63-66 |

| Computational (G4) | 1.278 | 65.3 | |

| Trimethylamine N-oxide | Experimental | 1.388 | ~52 |

| Computational (G4) | 1.393 | 51.8 | |

| Data sourced from computational studies and experimental findings. mdpi.com |

This integrated approach allows researchers to build predictive models for N-oxide reactivity, guiding the design of new molecules with desired properties and functionalities.

Exploration of N-Oxide Roles in Complex Biochemical Systems (non-clinical)

The unique properties of the N-oxide group make it an intriguing motif for exploring complex biochemical systems outside of a clinical context. The ability of N-oxides to act as potent hydrogen bond acceptors and their specific redox reactivity are central to their emerging roles in biochemistry. nih.govnih.gov

N-oxides are being investigated as modulators of enzyme function. X-ray crystallographic data have shown that the N+-O- group can form critical hydrogen bonding networks with amino acid residues in the active sites of enzymes. researchgate.net This interaction can induce conformational changes that lead to allosteric modulation of enzyme activity. researchgate.netnih.gov

Another exciting area is the use of N-oxides in the development of fluorescent probes for bioimaging. rsc.org The N-oxide structural scaffold can be incorporated into molecules to create "turn-on" fluorescent sensors. rsc.org This process often relies on the cleavage of the N-O bond, which triggers an intramolecular charge transfer (ICT) process, leading to a fluorescent signal. rsc.org Such probes are being developed for the selective detection of species like Fe(II) or for imaging under specific biological conditions, such as hypoxia, where cellular reductase enzymes are more active. rsc.org

The interaction of simple N-oxides, such as trimethylamine N-oxide (TMAO), with proteins is a well-known phenomenon, particularly its role as a protein stabilizer. nih.govacs.org This has spurred research into how N-oxides influence protein folding, stability, and aggregation in various non-clinical biochemical contexts. Understanding these fundamental interactions is crucial for elucidating the broader roles of N-oxides in biological systems. rsc.org The study of N-oxides as electron shuttles, mimicking biological redox couples like the tyrosine/tyrosyl radical, also opens up avenues for their application in artificial photosynthesis and other bio-inspired systems. nih.govacs.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Dimethylamino)ethanol N-oxide, and how do reaction conditions influence yield?

The synthesis typically involves oxidation of 2-(dimethylamino)ethanol using oxidizing agents like hydrogen peroxide or periodate salts under controlled pH and temperature. For example, periodate oxidation kinetics of analogous amino alcohols (e.g., 2-aminoethanol) show that reactivity depends on the periodate species (HIO₄⁻ or H₃IO₆²⁻) and substitution patterns . Methodologically, maintaining anhydrous conditions and inert atmospheres minimizes side reactions, while monitoring via titration or spectroscopic methods (e.g., NMR) ensures reaction completion. Yield optimization may require iterative adjustments of stoichiometry and reaction time .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Purity assessment combines chromatographic techniques (HPLC or GC-MS) with elemental analysis. Structural confirmation employs FTIR for functional group analysis (e.g., N-O stretch at ~1250 cm⁻¹) and ¹H/¹³C NMR to resolve methyl and hydroxyl proton environments. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL (via SHELX suite) provides definitive structural validation . Stability testing under varying temperatures and humidity levels is critical to identify degradation pathways .

Q. What are the key physicochemical properties (e.g., pKa, solubility) relevant to handling this compound in aqueous systems?

Experimental determination of pKa via potentiometric titration in water or mixed solvents reveals protonation behavior, which influences solubility and reactivity. For example, dimethylaminoethanol derivatives exhibit pKa values ~10–11, but N-oxidation lowers basicity. Solubility in polar solvents (e.g., water, ethanol) can be quantified gravimetrically, while logP measurements (octanol-water partition) inform hydrophilicity .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties (e.g., vaporization enthalpy, solubility) of this compound?

Group contribution methods (e.g., Joback-Reid) or quantum mechanical calculations (DFT) estimate properties like ΔHvap and solubility. For instance, correlations derived for amino alcohols (e.g., 2-(dimethylamino)-1-propanol) show agreement within ±1.5 kJ·mol⁻¹ with experimental data. Molecular dynamics simulations further model solvent interactions and phase behavior .

Q. What experimental and computational strategies resolve contradictions in kinetic data for N-oxide-mediated reactions (e.g., catalytic cycles or degradation pathways)?

Discrepancies in kinetic models (e.g., Arrhenius parameters) may arise from unaccounted intermediates or solvent effects. Advanced techniques include:

- In situ spectroscopy (UV-Vis, Raman) to track transient species.

- Isotopic labeling (e.g., ¹⁸O) to elucidate oxidation mechanisms.

- Multivariate regression to deconvolute competing pathways. Cross-validation with computational studies (e.g., transition state theory) identifies plausible mechanisms .

Q. How does this compound perform as a catalyst or co-solvent in CO₂ capture systems compared to tertiary amines?

In CO₂ absorption, N-oxides act as activators by enhancing carbamate stability. Performance is evaluated via gravimetric CO₂ uptake, reaction calorimetry, and viscosity measurements. Blends with secondary amines (e.g., 2-(ethylamino)ethanol) show synergistic effects, improving absorption rates and reducing energy penalties for regeneration. Comparative studies use pilot-scale setups with online pH and conductivity monitoring .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound due to its hygroscopicity and reactivity?

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent moisture absorption and oxidative degradation.

- Use corrosion-resistant equipment (glass or PTFE) to avoid metal-catalyzed side reactions.